Propionamide, N-ethyl-N-1-naphthyl-

Description

BenchChem offers high-quality Propionamide, N-ethyl-N-1-naphthyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionamide, N-ethyl-N-1-naphthyl- including the price, delivery time, and more detailed information at info@benchchem.com.

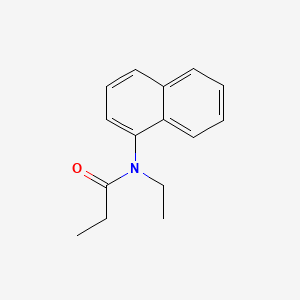

Structure

3D Structure

Properties

CAS No. |

14278-87-6 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-ethyl-N-naphthalen-1-ylpropanamide |

InChI |

InChI=1S/C15H17NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |

InChI Key |

RRIJDVKSYKHFGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CC)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Ethyl-N-1-Naphthylpropionamide Scaffolds

The synthesis of N-ethyl-N-1-naphthylpropionamide fundamentally involves the creation of an amide linkage between a propionyl group and an N-ethyl-N-1-naphthylamine moiety.

The formation of the amide bond is a cornerstone of this synthesis. The most common and direct approach is the coupling of propionic acid, or its more reactive derivatives like propanoyl chloride or propionic anhydride, with N-ethyl-N-1-naphthylamine. To facilitate this reaction, a variety of coupling reagents can be employed to activate the carboxylic acid, thereby making it more susceptible to nucleophilic attack by the amine.

Standard coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents transform the carboxylic acid into a more reactive intermediate, which then readily reacts with the amine to form the desired amide. The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). The reaction temperature is often maintained at 0 °C initially and then allowed to warm to room temperature to ensure a controlled and efficient reaction.

An alternative to carboxylic acid activation involves the use of acyl chlorides. Propanoyl chloride can react directly with N-ethyl-N-1-naphthylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This method is often faster but can be less suitable for sensitive substrates due to the vigorous nature of the reaction.

The precursor amine, N-ethyl-N-1-naphthylamine, is itself synthesized through specific methodologies. lookchem.com The starting material is typically 1-naphthylamine (B1663977). lookchem.comwikipedia.org The ethyl group is introduced via an N-alkylation reaction. This can be achieved by reacting 1-naphthylamine with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to scavenge the resulting hydrohalic acid.

Another route to N-ethyl-N-1-naphthylamine involves reductive amination. In this process, 1-naphthylamine is reacted with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method forms the ethyl group and the C-N bond in a single synthetic operation.

The naphthalene (B1677914) moiety is a fundamental part of the starting material, 1-naphthylamine, which is a commercially available compound derived from naphthalene.

The synthesis of more complex derivatives of N-ethyl-N-1-naphthylpropionamide builds upon the foundational reactions described above. These multi-step protocols may involve modifications to either the propionyl or the naphthyl fragments before the final amide bond formation. For instance, functional groups can be introduced onto the naphthalene ring of N-ethyl-N-1-naphthylamine prior to its coupling with propionic acid. This allows for the creation of a library of derivatives with varied electronic and steric properties.

Similarly, the propionyl moiety can be substituted with various functional groups to generate a range of N-ethyl-N-1-naphthylpropionamide analogs. These multi-step syntheses require careful planning of the reaction sequence to ensure compatibility of the functional groups with the reaction conditions at each step. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral molecules with a high degree of stereochemical purity is a significant challenge in modern organic chemistry. youtube.com In the context of N-ethyl-N-1-naphthylpropionamide, if a chiral center is present, for example, through substitution on the propionyl chain, stereoselective synthesis becomes crucial.

Asymmetric amide synthesis aims to produce one enantiomer of a chiral amide in excess over the other. nih.gov This can be achieved through several strategies. One approach involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of a chiral derivative of N-ethyl-N-1-naphthylpropionamide, a chiral auxiliary could be attached to the propionic acid moiety. After the amide bond formation, the auxiliary is removed to yield the enantiomerically enriched product.

Another method is the use of a chiral catalyst. Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. nih.govnih.gov For instance, a kinetic resolution of a racemic mixture of a chiral carboxylic acid using a chiral amine or a lipase-catalyzed amidation could potentially yield an enantiomerically enriched N-ethyl-N-1-naphthylpropionamide derivative.

Chiral induction refers to the transfer of chirality from one part of a molecule to another during a chemical reaction. nih.gov In systems containing a naphthyl group and a chiral center, the bulky and planar nature of the naphthyl ring can exert significant steric influence, thereby directing the approach of incoming reagents. acs.org

In the context of a chiral N-ethyl-N-1-naphthylpropionamide derivative, if a stereocenter exists, for instance, at the α-position of the propionyl group, the conformation of the molecule will be influenced by the steric interactions between the substituents around the chiral center and the naphthyl and ethyl groups on the nitrogen atom. Research on related systems, such as N-(1-(1-naphthyl)ethyl)-azetidin-2-ones, has shown that the 1-naphthylethylamine moiety can act as a chiral auxiliary, but with a dramatic loss of selectivity in some cases. researchgate.netresearchgate.net This suggests that the proximity and size of the naphthyl group play a complex role in determining the stereochemical outcome of reactions. The interplay of steric and electronic effects of the naphthyl group can create a diastereomeric transition state that favors the formation of one stereoisomer over the other. acs.orgrsc.org

Reactivity and Mechanistic Pathways of the Propionamide (B166681), N-ethyl-N-1-naphthyl- Moiety

The chemical behavior of Propionamide, N-ethyl-N-1-naphthyl- is dictated by the interplay of its constituent functional groups: the naphthalene ring system, the tertiary amide, and the ethyl group. The electron-rich naphthalene ring is susceptible to electrophilic attack, while the amide group can undergo both oxidation and reduction. The presence of the N-acyl group significantly influences the reactivity of the naphthalene ring.

Oxidation Reactions and Product Characterization

The oxidation of N-aryl amides, such as Propionamide, N-ethyl-N-1-naphthyl-, can proceed through various pathways, often involving the nitrogen atom or the aromatic ring. The specific products formed are highly dependent on the oxidant used and the reaction conditions.

Electrochemical oxidation of N-arylacetamides has been shown to result in different bond cleavage reactions. nih.gov Depending on the substituents on the aryl group, cleavage can occur between the benzylic carbon and the carbonyl group, the carbonyl and the nitrogen, or the nitrogen and the aryl group. nih.gov For instance, anodic oxidation of N-aryl-2,2-diphenylacetamides in acetonitrile (B52724) can yield a variety of products including benzophenone (B1666685) and aniline (B41778) derivatives. nih.gov The presence of electron-donating groups on the aryl ring tends to favor N-aryl bond cleavage. nih.gov

While specific studies on the oxidation of Propionamide, N-ethyl-N-1-naphthyl- are not prevalent in the reviewed literature, it is plausible that oxidation could lead to N-dealkylation, forming N-1-naphthylpropionamide, or oxidation of the naphthalene ring to form naphthoquinone derivatives. The presence of the electron-donating ethyl group might also influence the reaction pathway.

Table 1: Potential Oxidation Products of N-Aryl Amides

| Starting Material Analogue | Oxidant/Method | Potential Product Types | Reference |

| N-aryl-2,2-diphenylacetamides | Anodic Oxidation | Benzophenone, Aniline derivatives, α-Lactams | nih.gov |

| Tributylamine | Ozone/Manganese Dioxide | N-oxide, N-formyldibutylamine, Dibutylamine | dtic.mil |

| N,N-disubstituted anilines | Electrochemical Oxidation | Iminium intermediates, Secondary amines | mdpi.com |

This table presents potential oxidation products based on studies of analogous N-aryl amides and tertiary amines, as direct experimental data for Propionamide, N-ethyl-N-1-naphthyl- was not found in the cited literature.

Reduction Reactions and Product Characterization

The reduction of the amide functionality is a common transformation. Tertiary amides like Propionamide, N-ethyl-N-1-naphthyl- can be reduced to the corresponding tertiary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose, converting the carbonyl group into a methylene (B1212753) group. masterorganicchemistry.comlibretexts.org The reaction proceeds via the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com

More recently, milder methods using nickel catalysis have been developed for the reduction of amides. nih.govorgsyn.org These methods often tolerate a wider range of functional groups. For example, NiCl₂(dme) in the presence of a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce various secondary and tertiary amides, including those with aromatic and aliphatic substituents. nih.govorgsyn.org

Applying these principles to Propionamide, N-ethyl-N-1-naphthyl-, reduction would be expected to yield N-ethyl-N-(1-naphthyl)propan-1-amine.

Table 2: Reagents for the Reduction of Amides to Amines

| Reagent System | Substrate Scope | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, secondary, and tertiary amides | Corresponding amines | masterorganicchemistry.comlibretexts.org |

| NiCl₂(dme) / PhSiH₃ | Secondary and tertiary amides (aromatic and aliphatic) | Corresponding amines | nih.govorgsyn.org |

This table summarizes common reagents for amide reduction based on general organic chemistry principles and studies on a range of amides, as specific reduction studies on Propionamide, N-ethyl-N-1-naphthyl- were not detailed in the provided search results.

Electrophilic Substitution Reactions on the Naphthalene Ring

The N-ethyl-N-propionylamino group attached to the naphthalene ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 8) and para (position 4) carbons of the naphthalene ring. organicchemistrytutor.combyjus.com This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. libretexts.org

Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation on Propionamide, N-ethyl-N-1-naphthyl- would be expected to occur preferentially at the 4-position (para) and to a lesser extent at the 2-position (ortho). The steric hindrance from the N-ethylpropionamide group might disfavor substitution at the 8-position. The activating nature of the substituent means that these reactions would likely proceed under milder conditions than for unsubstituted naphthalene. vanderbilt.edu

It is important to note that in strongly acidic media, the nitrogen atom of the amide can be protonated, which would convert the group into a deactivating, meta-directing group. byjus.com However, under standard electrophilic substitution conditions, the ortho, para-directing effect is expected to dominate.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Directing Effect | Reactivity Effect | Example Groups | Reference |

| Activating | ortho, para | Activating | -NHCOR, -OR, -Alkyl | organicchemistrytutor.comlibretexts.orgvanderbilt.edu |

| Deactivating | meta | Deactivating | -NO₂, -CN, -COR | libretexts.orguci.edu |

| Deactivating | ortho, para | Deactivating | -F, -Cl, -Br, -I | libretexts.orguci.edu |

Radical and Photocatalytic Transformations involving N-Arylpropiolamides

Recent research has explored the radical and photocatalytic reactions of N-arylpropiolamides, which are unsaturated analogues of Propionamide, N-ethyl-N-1-naphthyl-. These studies provide insight into potential transformations of the N-aryl amide moiety under such conditions.

Visible-light-induced photocatalysis has been utilized for the N-to-C aryl migration of N-arylpropiolamides. dicp.ac.cn This transformation allows for the synthesis of tetra- and tri-substituted alkenyl amides. dicp.ac.cn The reaction is believed to proceed through a radical-polar crossover pathway, initiated by a photocatalyst. dicp.ac.cn

Furthermore, N-arylacrylamides, another related class of compounds, undergo various radical-mediated intramolecular transformations. rsc.orgoup.com These reactions can be initiated by photoredox catalysis, leading to the formation of N-centered amidyl radicals. rsc.orgoup.com These reactive intermediates can then participate in cascade reactions, such as cyclization, to form complex heterocyclic structures. rsc.org For instance, the photoredox-catalyzed formation of amidyl radicals from N-aryl amides can be achieved via a proton-coupled electron transfer (PCET) mechanism. oup.com These radicals can then undergo C-N bond coupling with a nickel catalyst in dual catalytic systems. oup.com

While these examples involve unsaturated amide systems, they highlight the potential for radical-based transformations at the nitrogen center of compounds like Propionamide, N-ethyl-N-1-naphthyl-, potentially leading to novel C-N bond formations or rearrangement products under photocatalytic conditions.

Table 4: Examples of Radical and Photocatalytic Transformations of N-Aryl Amide Analogues

| Substrate Type | Reaction Type | Key Features | Product Type | Reference |

| N-Arylpropiolamides | Photocatalytic N-to-C aryl migration | Visible-light induced, CO₂ promoted | Substituted alkenyl amides | dicp.ac.cn |

| N-Arylacrylamides | Radical aminodifluoroallylation | Synergistic photoredox and Brønsted base catalysis | gem-difluoroalkene-containing N-heterocycles | rsc.org |

| Amides | Ni-photoredox-catalyzed N-arylation | Amidyl radical formation via PCET | N-aryl amides | oup.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. For Propionamide (B166681), N-ethyl-N-1-naphthyl-, these methods have been pivotal in characterizing its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Studies on Naphthalene-Amide Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic properties of molecules. In the context of naphthalene-amide systems, such as Propionamide, N-ethyl-N-1-naphthyl-, DFT calculations offer a detailed picture of electron density, molecular orbitals, and electrostatic potential. These calculations typically employ hybrid functionals, like B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy. dntb.gov.uanih.gov

Studies on related compounds, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, demonstrate that DFT analysis can effectively optimize the molecular geometry and determine electronic properties. researchgate.net This provides crucial information about the molecule's stability, bond lengths, and bond angles, which are essential for understanding its reactivity and interactions. dntb.gov.ua The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, often performed as part of DFT calculations, reveals details about intramolecular and intermolecular bonding and interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the stability conferred by hyperconjugative interactions within the naphthalene-amide system. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Naphthalene-Amide System

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: The values presented are typical ranges for similar naphthalene-amide systems and are for illustrative purposes. Specific values for Propionamide, N-ethyl-N-1-naphthyl- would require dedicated calculations.

Ab Initio Anharmonic Frequency Computations for Vibrational Analysis

While harmonic frequency calculations are a standard output of DFT studies, they often deviate from experimental vibrational spectra due to the assumption of a purely quadratic potential energy surface. To achieve a more accurate prediction and assignment of vibrational modes, ab initio anharmonic frequency computations are employed. These calculations go beyond the harmonic approximation by considering the cubic and quartic terms of the potential energy surface. nih.govnih.gov

Methods like Vibrational Second-Order Perturbation Theory (VPT2) are commonly used to calculate anharmonic frequencies. nih.gov These computations provide a more realistic simulation of the infrared (IR) and Raman spectra of molecules like Propionamide, N-ethyl-N-1-naphthyl-. The consideration of anharmonicity is particularly important for accurately describing the vibrational modes of the amide group (e.g., amide I, II, and A bands) and the various C-H and C-N stretching and bending vibrations within the molecule. nih.gov

The accuracy of these calculations allows for a detailed assignment of the experimental vibrational spectra, aiding in the structural characterization of the compound. For instance, studies on naphthalene (B1677914) acetic acid have shown that DFT calculations can produce vibrational frequencies in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Propionamide, N-ethyl-N-1-naphthyl- possesses significant conformational flexibility due to the rotatable bonds in the N-ethyl and propionamide moieties. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such flexible molecules and their interactions with the surrounding environment. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. nih.gov By analyzing this trajectory, researchers can identify the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system. acs.org

For a molecule like Propionamide, N-ethyl-N-1-naphthyl-, MD simulations can elucidate how the ethyl and propionyl chains orient themselves relative to the rigid naphthalene ring. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov The simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to mimic different experimental conditions. nih.gov

In Silico Modeling for Predicting Molecular Recognition and Binding Sites

Understanding how Propionamide, N-ethyl-N-1-naphthyl- might interact with other molecules, particularly biological macromolecules like proteins, is a key area of interest. In silico modeling techniques, such as molecular docking and binding site prediction, are instrumental in this regard. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comijpsjournal.com For Propionamide, N-ethyl-N-1-naphthyl-, docking studies can be used to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. nih.gov

The prediction of potential binding sites on a target protein is another critical aspect of in silico modeling. nih.gov Various algorithms exist that analyze the protein's surface geometry and physicochemical properties to identify pockets and cavities that are likely to bind small molecules. nih.gov These methods are invaluable in the early stages of drug discovery for identifying potential protein targets for a given ligand. Studies on naphthyridine derivatives have demonstrated the utility of these approaches in understanding molecular recognition. mdpi.comnih.gov

Mechanistic Investigations of Molecular Interactions Non Clinical

Elucidation of Intermolecular Interactions: π-π Stacking with Aromatic Residues

Aromatic stacking, or π-π stacking, is a non-covalent interaction that occurs between aromatic rings. nih.gov In the context of biological systems, this interaction is crucial for the stabilization of protein structures and for the binding of ligands to proteins and nucleic acids. nih.govresearchgate.net For a molecule like Propionamide (B166681), N-ethyl-N-1-naphthyl-, the presence of the naphthyl group, a polycyclic aromatic hydrocarbon, would theoretically allow it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a biological target. researchgate.net These interactions are fundamental in the formation of stable protein-ligand complexes. nih.gov The strength and geometry of such interactions can significantly influence the affinity and specificity of a compound for its target. nih.gov However, no specific studies have been published that detail or quantify the π-π stacking interactions of Propionamide, N-ethyl-N-1-naphthyl-.

Analysis of Hydrogen Bonding Interactions with Biological Targets

Hydrogen bonding is a critical directional interaction that plays a vital role in molecular recognition and catalysis in biological systems. The propionamide functional group in Propionamide, N-ethyl-N-1-naphthyl- contains a carbonyl oxygen and a nitrogen atom, both of which can potentially act as hydrogen bond acceptors. The amide nitrogen, if protonated, could also act as a hydrogen bond donor. These characteristics would allow the compound to form hydrogen bonds with appropriate donor and acceptor sites in a biological target, such as the amino acid residues in the active site of an enzyme or a receptor binding pocket. The formation of specific hydrogen bonds is a key determinant of a molecule's biological activity. There is, however, no available research that has analyzed the specific hydrogen bonding patterns of Propionamide, N-ethyl-N-1-naphthyl- with any biological target.

Studies on the Modulation of Enzyme and Receptor Activity (e.g., TRPM4 modulation, if analogous)

Chemical compounds can modulate the activity of enzymes and receptors through various mechanisms, including competitive, non-competitive, or allosteric inhibition, as well as agonism or antagonism. For instance, the activation of some ion channels, like the transient receptor potential A1 (TRPA1), has been shown to require soluble intracellular factors, highlighting the complexity of receptor modulation. nih.gov While there are numerous studies on how different molecules modulate specific enzymes or receptors, there is no scientific literature available that investigates the effect of Propionamide, N-ethyl-N-1-naphthyl- on any enzyme or receptor, including the TRPM4 channel or any analogous protein.

Understanding Chemical Modulators in Cellular Processes

Chemical modulators are essential tools in cell biology for understanding the function of specific proteins and pathways. They can be used to selectively activate or inhibit cellular processes, thereby elucidating the role of their molecular targets. For example, studies on neuronal immediate early genes like Narp have shown how protein complexes can regulate synaptogenesis, and chemical modulators targeting such complexes could provide insights into synaptic plasticity. nih.gov The potential of Propionamide, N-ethyl-N-1-naphthyl- as a chemical modulator in any cellular process has not been explored in any published research.

Advanced Research Applications in Chemical and Materials Science

Utility as a Building Block in Complex Organic Synthesis

There is currently a lack of specific published research demonstrating the utility of Propionamide (B166681), N-ethyl-N-1-naphthyl- as a building block in complex organic synthesis. Organic building blocks are fundamental molecules that serve as foundational components for constructing more intricate chemical structures. hilarispublisher.com While related naphthyl and amide-containing compounds are utilized in the synthesis of pharmaceuticals and other functional molecules, the specific application of Propionamide, N-ethyl-N-1-naphthyl- in this context has not been detailed in the available scientific literature.

Integration into Novel Material Development

Information regarding the integration of Propionamide, N-ethyl-N-1-naphthyl- into the development of novel materials is not present in the current body of scientific literature. The development of new materials often involves the incorporation of specific organic molecules to achieve desired properties. However, no studies have been found that describe the use of Propionamide, N-ethyl-N-1-naphthyl- for this purpose.

Application as Linkers in Proteolysis-Targeting Chimeras (PROTACs)

There is no scientific evidence to suggest that Propionamide, N-ethyl-N-1-naphthyl- has been utilized as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While a wide variety of chemical structures are employed as PROTAC linkers, the application of Propionamide, N-ethyl-N-1-naphthyl- in this capacity has not been reported.

Role as Key Intermediates in the Synthesis of Specialty Organic Chemicals

The role of Propionamide, N-ethyl-N-1-naphthyl- as a key intermediate in the synthesis of specialty organic chemicals is not documented in available scientific research. Key intermediates are crucial precursor molecules in the synthetic route to valuable and specialized chemical products. Although compounds with similar structural features may serve as intermediates in various chemical industries, the specific function of Propionamide, N-ethyl-N-1-naphthyl- as such an intermediate is not established.

Structure Property Relationship Studies on Derivatives and Analogues of N Ethyl N 1 Naphthylpropionamide

Systematic Variation of Propionamide (B166681) Backbone Substituents

The propionamide backbone is a critical determinant of the conformational flexibility and electronic properties of N-ethyl-N-1-naphthylpropionamide analogues. While specific studies on the systematic variation of this backbone in the target compound are not extensively documented, research on related N-acyl amines provides valuable insights. The nature of the acyl group can significantly influence the reactivity and biological interactions of the molecule.

For instance, in studies of related N-aryl maleimides and acrylamides, the electronic nature of the acyl substituent has been shown to affect the rate of reactions, such as Michael additions with thiols. It was observed that electron-withdrawing groups on the acyl moiety can enhance the reaction rates. mdpi.com This suggests that modifications to the propionamide group in N-ethyl-N-1-naphthylpropionamide, such as the introduction of electron-withdrawing or donating groups on the ethyl moiety, could modulate its electronic and steric properties, thereby influencing its molecular interactions.

| Backbone Variation | Potential Impact on Molecular Properties | Reference Compound Class |

| Introduction of electron-withdrawing groups (e.g., halogens) | Increased electrophilicity of the carbonyl carbon, potential for altered reaction kinetics. | N-aryl maleimides mdpi.com |

| Introduction of bulky alkyl groups | Increased steric hindrance around the amide bond, potentially restricting rotation and influencing conformation. | N-alkyl arylsulphonamides mdpi.comresearchgate.net |

| Introduction of unsaturation (e.g., acrylamide) | Altered geometry and reactivity, potential for polymerization or different modes of interaction. | N-aryl acrylamides mdpi.com |

This table is illustrative and based on findings from related compound classes due to the absence of direct studies on Propionamide, N-ethyl-N-1-naphthyl-.

Impact of Naphthalene (B1677914) Ring Substitutions on Molecular Behavior

The naphthalene ring system is a key feature of N-ethyl-N-1-naphthylpropionamide, contributing significantly to its lipophilicity and potential for π-π stacking interactions. The position and nature of substituents on the naphthalene ring can dramatically alter the compound's properties.

Studies on other naphthalene-containing compounds have demonstrated that the introduction of various functional groups can modulate biological activity and physicochemical properties. For example, in a series of N-arylnaphthylamine derivatives designed as amyloid aggregation inhibitors, substitutions on the naphthalene ring were found to be crucial for their inhibitory potency. nih.gov Similarly, research on 1,4-bis(arylsulfonamido)naphthalene derivatives showed that substituents on the naphthalene core influence their ability to inhibit protein-protein interactions. nih.gov The presence of hydroxyl and chloro groups on the naphthyl ring has been shown to significantly boost the antimicrobial efficacy of some naphthalene derivatives. ijpsjournal.com

Furthermore, the metabolic stability of naphthalene-containing compounds can be a concern, as naphthalene itself can be metabolized to reactive intermediates like naphthalene oxide and naphthoquinones. nih.gov Strategic placement of substituents can block metabolic pathways, enhancing the in vivo stability of the molecule.

| Naphthalene Ring Substituent | Observed Effect in Analogous Systems | Reference Compound Class |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can influence the electronic distribution of the π-system, potentially altering binding affinities. | General principle in medicinal chemistry |

| Electron-donating groups (e.g., -OH, -OCH3) | Can increase electron density and may be involved in hydrogen bonding, affecting solubility and target interactions. ijpsjournal.com | Naphthalene derivatives ijpsjournal.com |

| Halogens (e.g., -Cl, -F) | Can alter lipophilicity and metabolic stability, and may participate in halogen bonding. ijpsjournal.com | Naphthalene derivatives ijpsjournal.com |

| Bulky groups | Can introduce steric hindrance, influencing the preferred conformation and interaction with biological targets. | General principle in medicinal chemistry |

This table is illustrative and based on findings from related compound classes due to the absence of direct studies on Propionamide, N-ethyl-N-1-naphthyl-.

Exploration of Diverse N-Substituents and Their Effects

The N-substituents in N-ethyl-N-1-naphthylpropionamide, namely the ethyl and 1-naphthyl groups, play a pivotal role in defining the molecule's three-dimensional shape and lipophilicity. Varying these substituents can lead to significant changes in molecular behavior.

Research on N-alkyl arylsulphonamides has shown that the size of the N-alkyl group has a profound steric effect on reaction pathways. For instance, increasing the size of the N-alkyl group from methyl to ethyl or larger groups can favor certain reaction outcomes over others by influencing the conformational preferences of the molecule. mdpi.comresearchgate.net In the context of N-substituted benzamides, the nature and position of substituents on the N-aryl ring, as well as the nature of the other N-substituent, have been shown to affect the molecule's lipophilicity and conformation. nih.gov

In a study of N-aryl maleimides, N-aryl derivatives were found to react faster with thiolate substrates compared to N-alkyl derivatives, highlighting the electronic influence of the aryl group. mdpi.com This suggests that replacing the N-ethyl group in the target compound with other alkyl or aryl groups would significantly impact its properties. The parent amine, N-ethyl-1-naphthalenamine, has a calculated XLogP3 of 3.2, indicating a significant degree of lipophilicity which would be modulated by changes to the N-ethyl group. nih.gov

| N-Substituent Variation | Potential Impact on Molecular Properties | Reference Compound Class |

| Varying N-alkyl chain length/branching | Alters steric bulk and lipophilicity, can influence reaction selectivity and conformational equilibrium. mdpi.comresearchgate.net | N-alkyl arylsulphonamides mdpi.comresearchgate.net |

| Replacing N-ethyl with N-aryl groups | Modifies electronic properties and introduces potential for different π-stacking interactions, affecting reactivity. mdpi.com | N-aryl maleimides mdpi.com |

| Introduction of functional groups on the N-ethyl group | Can introduce new interaction points (e.g., hydrogen bonding) and alter solubility. | General principle in medicinal chemistry |

This table is illustrative and based on findings from related compound classes due to the absence of direct studies on Propionamide, N-ethyl-N-1-naphthyl-.

Crystallographic Analysis of Related Naphthyl-Propionamide Structures

While a crystal structure for Propionamide, N-ethyl-N-1-naphthyl- is not publicly available, crystallographic studies of related compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions.

In a series of N-ethyl phthalimide (B116566) esters, single-crystal X-ray diffraction studies revealed the importance of substituents in determining crystal stability and molecular packing. researchgate.net These studies often show that the amide bond can adopt either a cis or trans conformation, and the dihedral angles between the aromatic ring and the amide plane are key conformational parameters. It is expected that in N-ethyl-N-1-naphthylpropionamide, the bulky naphthalene group would likely lead to a non-planar arrangement with respect to the propionamide moiety to minimize steric strain. The presence of the N-ethyl group would further contribute to the steric environment around the nitrogen atom.

Future crystallographic studies on Propionamide, N-ethyl-N-1-naphthyl- and its derivatives would be invaluable for precisely determining bond lengths, bond angles, and intermolecular packing motifs, which would, in turn, help in rationalizing its structure-property relationships.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-alkyl amides has traditionally relied on methods that may involve harsh reagents or produce significant waste. rsc.org Modern synthetic chemistry is increasingly focused on "green" alternatives that are more environmentally benign. For a compound like Propionamide (B166681), N-ethyl-N-1-naphthyl-, several green chemistry principles could be applied to develop more sustainable synthetic routes.

One promising approach is the direct N-alkylation of a precursor amide with an alcohol, which generates water as the sole byproduct, representing a highly atom-economical process. rsc.org Additionally, solvent-free reaction conditions, or the use of green solvents like N-formylmorpholine, can significantly reduce the environmental impact of the synthesis. ajgreenchem.com The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is another cornerstone of green chemistry that could be explored for the synthesis of this compound. Visible-light-mediated reactions, which can often be conducted under mild conditions, are also emerging as a powerful tool for amide synthesis and could be adapted for the production of Propionamide, N-ethyl-N-1-naphthyl-. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Amides

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Reagents | Often stoichiometric and hazardous | Catalytic, renewable feedstocks |

| Solvents | Often volatile organic compounds (VOCs) | Benign solvents, ionic liquids, or solvent-free |

| Byproducts | Often significant and require disposal | Minimal, often benign (e.g., water) |

| Energy Input | Often high temperatures and pressures | Milder reaction conditions, alternative energy sources |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and controlling chemical reactions in real-time is crucial for optimizing yield, purity, and safety. Process Analytical Technology (PAT) utilizes in-line spectroscopic techniques to achieve this, moving away from traditional offline quality control. polito.it For the synthesis of Propionamide, N-ethyl-N-1-naphthyl-, techniques such as Near-Infrared (NIR) and Raman spectroscopy could be invaluable. azooptics.com

These non-invasive methods can provide continuous data on the concentration of reactants, intermediates, and the final product directly within the reaction vessel. azooptics.com For instance, NIR spectroscopy is well-suited for monitoring the concentration of bulk chemicals, while Raman spectroscopy can provide detailed structural information, making it effective for identifying specific molecular species. azooptics.com The implementation of these techniques would enable a more controlled and efficient synthesis, minimizing the formation of impurities and ensuring consistent product quality. azooptics.com Furthermore, advanced techniques like hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy are being developed for high-sensitivity real-time monitoring of nitrogen-containing compounds, which could provide unprecedented insight into the reaction mechanism of N-ethyl-N-1-naphthylpropionamide formation. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for Synthesis Monitoring |

| Near-Infrared (NIR) Spectroscopy | Measures absorption of near-infrared light due to molecular vibrations. | Non-destructive, rapid, can penetrate solid and liquid samples. azooptics.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | High chemical specificity, insensitive to water, can be used with fiber optics for remote sensing. azooptics.com |

| Hyperpolarized NMR | Enhances NMR signal intensity of nuclei like 15N. | Provides detailed structural and dynamic information with high sensitivity. nih.gov |

| Portable Mass Spectrometry | Ambient ionization methods for direct sample analysis. | Enables real-time identification of reaction components without extensive sample preparation. rsc.org |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. For Propionamide, N-ethyl-N-1-naphthyl-, ML models could be developed to predict a range of its physicochemical and biological properties, even before its synthesis.

By training algorithms on datasets of related N-substituted amides and naphthalene-containing compounds, it would be possible to create quantitative structure-property relationship (QSPR) models. mdpi.com These models could predict properties such as solubility, melting point, and potentially even biological activity. nih.govnih.gov This predictive capability would allow for the virtual screening of a large number of derivatives of Propionamide, N-ethyl-N-1-naphthyl-, identifying those with the most promising properties for specific applications and thereby streamlining the experimental research process. nih.gov For instance, ML has been successfully applied to predict the properties of polyamides, a class of polymers containing amide linkages, demonstrating the potential of these methods for amide-containing small molecules as well. mdpi.com

Expanding Applications in Emerging Fields of Chemical Biology and Materials Innovation

While the specific applications of Propionamide, N-ethyl-N-1-naphthyl- are not yet widely documented, its structural motifs suggest potential in several cutting-edge fields. The naphthalene (B1677914) moiety is a well-known fluorophore, and many N-substituted naphthalimides and related compounds exhibit interesting photophysical properties. researchgate.net This suggests that Propionamide, N-ethyl-N-1-naphthyl- could be investigated as a fluorescent probe in chemical biology. Such probes are instrumental in visualizing biological processes and understanding the localization and dynamics of biomolecules. The amide linkage also provides a site for potential interactions with biological targets.

In the realm of materials science, the incorporation of aromatic amides into polymers can lead to materials with desirable properties such as thermal stability and high strength. acs.org The unique structure of Propionamide, N-ethyl-N-1-naphthyl- could make it a valuable building block for the synthesis of novel polymers or functional materials. Its fluorescent properties could also be harnessed in the development of smart materials, such as sensors that respond to environmental stimuli. nih.gov Furthermore, related naphthyl-containing compounds have been investigated for their antimicrobial and anticancer activities, suggesting that Propionamide, N-ethyl-N-1-naphthyl- and its derivatives could be promising candidates for drug discovery efforts. mdpi.comrsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.